Bufuralol vs. Propranolol: Quantified Partial Agonist Activity and Hemodynamic Differentiation
Unlike the pure β-adrenoceptor antagonist propranolol, bufuralol exhibits measurable partial agonist (intrinsic sympathomimetic) activity, which translates into distinct hemodynamic effects in vivo [1]. In vitro, bufuralol shows an intrinsic activity of approximately 5% relative to the full agonist isoprenaline, while propranolol shows 0% [1]. This pharmacological difference is manifested acutely in humans, where bufuralol does not significantly influence resting heart rate and stroke volume in the same manner as propranolol, which exerts effects opposite to those of the agonist isoprenaline [1].
| Evidence Dimension | Intrinsic Activity (ISA) and Resting Hemodynamic Effects |
|---|---|
| Target Compound Data | Bufuralol: 5% intrinsic activity (relative to isoprenaline); no significant influence on resting heart rate and stroke volume. |
| Comparator Or Baseline | Propranolol: 0% intrinsic activity (pure antagonist); exerts effects opposite to the agonist isoprenaline on resting heart rate and stroke volume. |
| Quantified Difference | 5 percentage-point difference in intrinsic activity; qualitative difference in resting hemodynamic response (no effect vs. antagonist effect). |
| Conditions | In vitro radioligand binding (rat reticulocytes) and in vivo studies in healthy human volunteers (i.v. administration). |
Why This Matters
This quantifiable difference in intrinsic activity is critical for researchers selecting a β-blocker tool for cardiovascular studies, as it directly impacts baseline hemodynamic parameters and the interpretation of pharmacological interventions.
- [1] Wellstein, A., Belz, G. G., & Palm, D. (1985). In vitro receptor occupancy allows to establish equieffective doses of beta-blockers with different pharmacodynamic profiles in man. Investigations with propranolol and bufuralol. Methods and Findings in Experimental and Clinical Pharmacology, 7(12), 645-651. View Source
